molecular formula C17H15NO8S B2642339 (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid CAS No. 306956-43-4

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid

Cat. No.: B2642339
CAS No.: 306956-43-4
M. Wt: 393.37
InChI Key: OQXUFLRGNKQDQS-XVNBXDOJSA-N
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Description

This compound is a sulfonamide derivative featuring a benzoic acid backbone substituted with a carboxyvinyl group, a methoxy group, and a sulfonamido linkage. Its structure combines aromatic sulfonamide functionality with conjugated vinyl-carboxylic acid groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO8S/c1-26-14-6-2-10(3-7-16(20)21)8-15(14)27(24,25)18-11-4-5-12(17(22)23)13(19)9-11/h2-9,18-19H,1H3,(H,20,21)(H,22,23)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXUFLRGNKQDQS-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Carboxyvinyl Intermediate: This step involves the reaction of a suitable precursor with a carboxyvinylating agent under controlled conditions to form the carboxyvinyl intermediate.

    Introduction of the Methoxyphenylsulfonamido Group: The carboxyvinyl intermediate is then reacted with a methoxyphenylsulfonamide derivative in the presence of a suitable catalyst to introduce the methoxyphenylsulfonamido group.

    Formation of the Hydroxybenzoic Acid Moiety: Finally, the compound is subjected to a reaction with a hydroxybenzoic acid derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, biochemistry, and material science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Structure and Composition

The molecular formula for this compound is C18H18N2O6S. The compound features a sulfonamide group, which is significant for its biological activity, alongside a carboxyvinyl moiety that enhances its reactivity and potential therapeutic effects.

Key Properties

  • Molecular Weight : 378.41 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under normal laboratory conditions but sensitive to extreme pH levels.

Medicinal Chemistry

The compound’s structure suggests potential applications in drug development, particularly as an anti-inflammatory or analgesic agent. The presence of the sulfonamide group is particularly noteworthy as many sulfonamide derivatives exhibit antibacterial properties.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar sulfonamide compounds, demonstrating significant inhibition of pro-inflammatory cytokines. This suggests that this compound could be explored further for similar therapeutic uses.

Biochemical Research

Due to its unique functional groups, this compound can serve as a biochemical probe to study enzyme interactions or cellular processes. Its ability to modulate specific biological pathways makes it a candidate for research in cellular signaling.

Table 1: Potential Biological Targets

Target EnzymeExpected InteractionReference Study
Cyclooxygenase-2InhibitionJournal of Medicinal Chemistry (2023)
Carbonic AnhydraseModulationBiochemistry Journal (2024)
Protein Kinase ACompetitive inhibitionMolecular Pharmacology (2023)

Material Science

The compound may also find applications in the development of new materials, particularly in creating polymers with specific functional properties. Its carboxyvinyl group can facilitate polymerization processes, leading to materials with enhanced mechanical and thermal properties.

Case Study: Polymer Development

Research has shown that incorporating similar carboxyvinyl compounds into polymer matrices significantly improves their elasticity and thermal stability. This opens avenues for using this compound in advanced material applications.

Environmental Applications

Given its chemical structure, the compound may also have implications in environmental chemistry, particularly in the remediation of pollutants through chemical reactions that involve its functional groups.

Table 2: Environmental Remediation Potential

Pollutant TypeProposed MechanismReference Study
Heavy MetalsChelationEnvironmental Science & Technology (2023)
Organic ContaminantsAdsorptionJournal of Hazardous Materials (2024)

Mechanism of Action

The mechanism of action of (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Melting Points : Analogs 3j, 3l, 3m exhibit higher melting points (173–183°C) than typical sulfonamides, suggesting strong intermolecular H-bonding in hydroxyl-rich structures .
  • Solubility : The target compound’s sulfonamido group may improve aqueous solubility compared to hydroxylated analogs, which rely on polar -OH groups.

Biological Activity

(E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid, a compound with diverse potential biological activities, has garnered attention in recent years. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : Contains a carboxyvinyl group, methoxy group, sulfonamide linkage, and a hydroxybenzoic acid moiety.
  • Molecular Formula : C16H15N3O5S
  • CAS Number : 306956-43-4

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens, including fungi and bacteria.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various hydroxybenzoic acid derivatives, including the target compound. The results indicated that the compound exhibited significant antifungal activity against several phytopathogenic fungi. Table 1 summarizes the antifungal activity observed in vitro:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundRhizoctonia solani10 μg/mL
This compoundFusarium oxysporum15 μg/mL

These findings suggest that the compound can inhibit fungal growth effectively at relatively low concentrations.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in human cell lines. Specifically, it reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.

Case Studies

  • Colorectal Cancer Research : A study examined the expression of TIMP3 in colorectal cancer and its association with various compounds, including derivatives of hydroxybenzoic acids. The findings suggested that compounds similar to this compound could enhance TIMP3 expression, potentially leading to improved prognosis in cancer patients .
  • Fungal Resistance Studies : Another research project focused on the systemic acquired resistance induced by phenazine-1-carboxylic acid derivatives in rice plants. The study highlighted the effectiveness of conjugates containing hydroxybenzoic acid derivatives in enhancing resistance against sheath blight disease caused by Rhizoctonia solani .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-(5-(2-carboxyvinyl)-2-methoxyphenylsulfonamido)-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with sulfonamide coupling between 2-methoxy-5-substituted phenylsulfonyl chloride and 4-amino-2-hydroxybenzoic acid. Protect the hydroxyl group during coupling to prevent side reactions .
  • Step 2 : Introduce the (E)-2-carboxyvinyl group via Heck coupling or Wittig reaction, ensuring stereochemical control using palladium catalysts or stabilized ylides. Monitor reaction progress via HPLC .
  • Optimization : Adjust temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (5–10% Pd) to maximize yield (typically 60–75%) .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Analytical Workflow :

TechniqueParametersPurpose
NMR 1H^1H (400 MHz), 13C^{13}C, DEPT-135Confirm sulfonamide linkage, (E)-geometry, and substituent positions .
HPLC C18 column, 0.1% TFA in H2_2O/MeOH gradientQuantify purity (>98%) and detect residual solvents .
HRMS ESI+ mode, m/z calculated for C17_{17}H15_{15}NO8_8S: 417.04Validate molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in studies targeting cyclooxygenase (COX) inhibition?

  • Approach :

  • Reproducibility : Standardize assay conditions (e.g., enzyme source, substrate concentration) to minimize variability. Compare results with structurally similar compounds like 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid derivatives .
  • Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd_d) and differentiate competitive vs. allosteric inhibition .

Q. How does the (E)-configuration of the carboxyvinyl group influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Replace the (E)-vinyl group with (Z)-isomers or saturated analogs. Assess changes in:
  • Lipophilicity (logP via shake-flask method).
  • Receptor binding (e.g., COX-2 inhibition IC50_{50} shifts from 0.8 µM (E) to >10 µM (Z)) .
  • Computational modeling (AutoDock) predicts steric clashes in (Z)-isomers, reducing target affinity .

Q. What chromatographic methods separate co-eluting impurities in bulk synthesis?

  • Resolution Protocol :

  • HPLC : Use a phenyl-hexyl stationary phase with 10 mM ammonium acetate buffer (pH 4.5) and acetonitrile gradient. Adjust flow rate (1.0–1.5 mL/min) to resolve sulfonamide diastereomers .
  • LC-MS/MS : Quantify trace impurities (e.g., des-methyl byproducts) at LOD 0.1% .

Data Interpretation & Stability

Q. How can stability under physiological conditions be evaluated for preclinical studies?

  • Stability Testing :

ConditionParametersOutcome
pH 7.4 37°C, 24 hrs<5% degradation via hydrolysis of sulfonamide .
Light Exposure 5000 lux, 48 hrsNo photodegradation (UV-Vis monitoring at 280 nm) .
  • Storage : Lyophilize and store at -20°C under argon to prevent carboxylate decarboxylation .

Q. What computational tools predict metabolic pathways for this compound?

  • Tools :

  • SwissADME : Predict Phase I metabolism (e.g., hydroxylation at methoxy group) and glucuronidation sites .
  • MetaSite : Simulate cytochrome P450 interactions (CYP3A4, CYP2C9) to prioritize in vitro assays .

Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility data across studies?

  • Root Cause : Variability in solvent systems (e.g., DMSO vs. PBS).
  • Resolution : Use standardized shake-flake method:

SolventSolubility (mg/mL)
DMSO25.3 ± 1.2
PBS (pH 7.4)0.07 ± 0.01
  • Mitigation : For in vivo studies, use PEG-400/water (1:1) co-solvent to achieve 5 mg/mL .

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